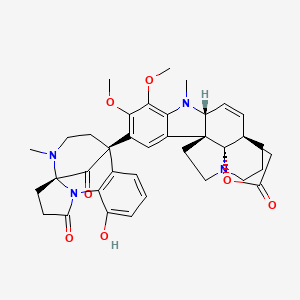
Haplophytine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haplophytine is a member of carbazoles.
Aplicaciones Científicas De Investigación
1. Chemical Structure and Synthesis:
- Haplophytine, a heterodimeric alkaloid from Haplophyton cimicidum, is notable for its complex skeleton. This includes a tetracyclic domain with a bridged ketone and an indolic domain (aspidophytine) with a fused lactone, linked at a quaternary carbon center. Notably, under certain conditions, haplophytine undergoes a reversible 1,2-rearrangement to form an imminium compound (Doris, 2009).
- The synthesis of haplophytine has been a challenge in natural product synthesis due to its complex polycyclic structure with multiple stereocenters. The molecule's unique properties, like its bridged ketone and aspidophytine domain, have drawn significant interest in synthetic chemistry (Ueda et al., 2009); (Nicolaou et al., 2009).
2. Spectroscopic Properties:
- Haplophytine's molecular and electronic structure has been studied through density functional calculations. It has been noted for its congested framework, two protonation sites of varying basicity, and a strong hydrogen bond, which contribute to its acidic activity. These properties are reflected in its carbonyl vibrations, 13C NMR chemical shifts, and UV absorption spectra (Galasso, 2010).
3. Biological Properties:
- Haplophytine has been identified as the principal bioactive component in Haplophyton cimicidum, valued for its insecticidal properties. This discovery was significant in understanding its role in traditional uses and potential applications in insect control (Raissi et al., 2016).
4. Therapeutic Potential:
- Haplophytin-A, a derivative of haplophytine, has been shown to induce caspase-8-mediated apoptosis in human promyelocytic leukemia cells. This suggests its potential role in leukemia therapy, highlighting the extrinsic pathway of apoptosis involving the intrinsic pathway (Won et al., 2010).
Propiedades
Número CAS |
16625-20-0 |
|---|---|
Nombre del producto |
Haplophytine |
Fórmula molecular |
C37H40N4O7 |
Peso molecular |
652.7 g/mol |
Nombre IUPAC |
(1S,12R)-12-[(1S,4R,12R,16S)-7,8-dimethoxy-5-methyl-18-oxo-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-2,6,8,10-tetraen-9-yl]-7-hydroxy-15-methyl-5,15-diazatetracyclo[10.3.1.01,5.06,11]hexadeca-6(11),7,9-triene-4,16-dione |
InChI |
InChI=1S/C37H40N4O7/c1-38-17-14-34(21-7-5-8-24(42)28(21)41-26(43)10-13-36(38,41)32(34)45)23-19-22-29(31(47-4)30(23)46-3)39(2)25-9-12-33-11-6-16-40-18-15-35(22,25)37(33,40)48-27(44)20-33/h5,7-9,12,19,25,42H,6,10-11,13-18,20H2,1-4H3/t25-,33-,34-,35-,36+,37+/m1/s1 |
Clave InChI |
SFSFAWRKKRGBKI-ZLEWMSNTSA-N |
SMILES isomérico |
CN1CC[C@@]2(C3=C(C(=CC=C3)O)N4[C@]1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)[C@@]78CCN9[C@]71[C@@](CCC9)(CC(=O)O1)C=C[C@H]8N6C)OC)OC |
SMILES |
CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC |
SMILES canónico |
CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC |
Otros números CAS |
16625-20-0 |
Sinónimos |
haplophytine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



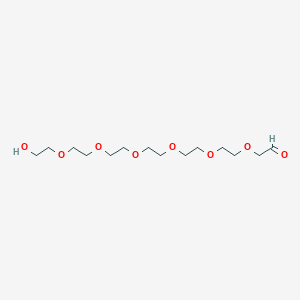
![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)
![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)
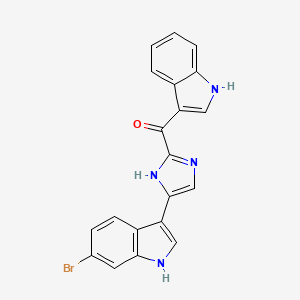
![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
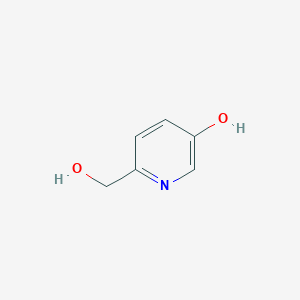
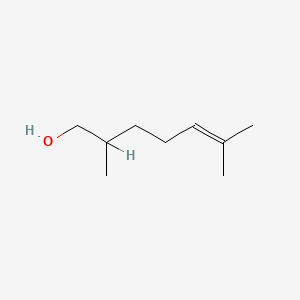
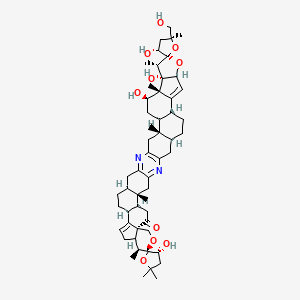

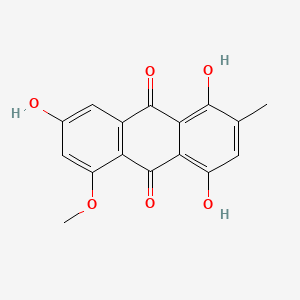
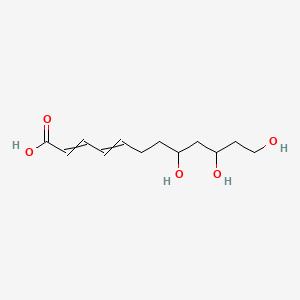
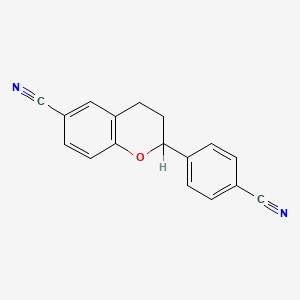
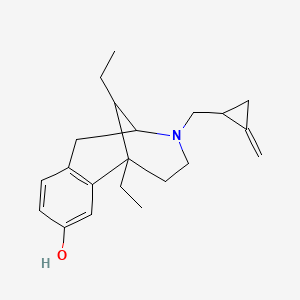
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)